Folicanthine

描述

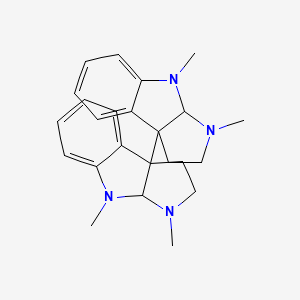

Structure

3D Structure

属性

分子式 |

C24H30N4 |

|---|---|

分子量 |

374.5 g/mol |

IUPAC 名称 |

8b-(3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |

InChI |

InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3 |

InChI 键 |

UEOHDZULNTUKEK-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |

规范 SMILES |

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |

熔点 |

118-119°C |

物理描述 |

Solid |

同义词 |

folicanthine |

产品来源 |

United States |

Folicanthine: Context and Significance Within Natural Product Alkaloids

Classification and Structural Archetype of Folicanthine

This compound is classified as a dimeric pyrrolidinoindoline alkaloid. mdpi.com This classification indicates that its structure is composed of two identical pyrrolidinoindoline units joined together. It belongs to the broader group of cyclotryptamine alkaloids, which are characterized by a hexahydropyrrolo[2,3-b]indole core structure. mdpi.comsemanticscholar.org

The defining structural feature of this compound is the presence of two adjacent (vicinal) all-carbon quaternary stereocenters at the point where the two monomer units connect (the C3a-C3a' bond). udel.eduacs.orgresearchgate.net This specific arrangement creates a sterically hindered and complex three-dimensional structure that has been a significant challenge for synthetic chemists. acs.orgacs.org this compound is an N-methylated derivative of its structural relative, chimonanthine (B1196302). udel.edu The chemical formula for this compound is C₂₄H₃₀N₄. nih.gov It exists as two enantiomers, (+)-folicanthine and (-)-folicanthine (B1258823). nih.govnih.gov

Table 1: Structural Classification of this compound and Related Alkaloids

| Feature | Description |

|---|---|

| Alkaloid Class | Dimeric Pyrrolidinoindoline Alkaloid mdpi.com |

| Core Skeleton | Hexahydropyrrolo[2,3-b]indole mdpi.comsemanticscholar.org |

| Key Structural Motif | Dimer of two tryptamine-derived units acs.org |

| Characteristic Bond | C3a-C3a' bond connecting two vicinal quaternary stereocenters researchgate.net |

| Related Compounds | Chimonanthine, Calycanthine (B190728) acs.org |

Historical Perspective on the Isolation of this compound

The initial isolation of (-)-folicanthine was reported in 1957 by H.F. Hodson's research group. mdpi.com It was identified as a dimeric alkaloid with a structure closely related to other compounds found in the same plant family, such as (-)-chimonanthine. mdpi.com For many years, the precise structures of these complex alkaloids remained a topic of investigation. A significant milestone was achieved in 2000 when the research group of Larry E. Overman completed the total syntheses of these alkaloids, which definitively confirmed their absolute configurations and structural assignments. mdpi.comnih.gov The first synthetic sample of (+)-folicanthine was produced as part of a concise total synthesis effort reported in 2007. udel.edu

Natural Occurrence and Botanical Sources of this compound

This compound is a natural product found exclusively within the Calycanthaceae plant family. mdpi.comnih.gov Its presence has been documented in several species within this family, primarily in the genera Calycanthus and Chimonanthus. Researchers have isolated the alkaloid from various parts of these plants, including the seeds, fruits, and leaves. nih.govub.educanada.ca Biosynthetic studies have shown that the amino acid tryptophan serves as a direct precursor for the formation of this compound in these plants. rsc.orgrsc.org Furthermore, the concentration of the alkaloid in the plant has been observed to vary depending on the season. rsc.orgrsc.org

Table 2: Botanical Sources of this compound

| Genus | Species | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Calycanthus | Calycanthus floridus | General | ub.edursc.orgrsc.org |

Interdisciplinary Relevance of this compound Research

The study of this compound is inherently interdisciplinary, bridging several fields of scientific inquiry.

Organic and Synthetic Chemistry: The complex, sterically congested structure of this compound, with its vicinal quaternary stereocenters, has made it a formidable and attractive target for total synthesis. udel.eduresearchgate.net Chemists have developed novel synthetic strategies, such as reductive or oxidative dimerization reactions, to construct its unique architecture. udel.eduacs.orgacs.org These efforts advance the field of organic synthesis by providing new methods for building complex molecules. rsc.org

Pharmacology and Agrochemical Science: this compound and its related alkaloids from the Calycanthaceae family have demonstrated a range of biological activities. Research has shown that (-)-folicanthine possesses antifungal properties against several plant pathogenic fungi, such as Sclerotinia sderotiorum. nih.govcanada.ca It has also been investigated for weak antiviral activity against the porcine respiratory and reproductive syndrome virus (PRRSV) and for melanogenesis inhibitory activity. nih.gov This bioactivity makes it a subject of interest for potential applications in medicine and as a lead compound in the development of new agrochemicals. mdpi.comsemanticscholar.org

Biochemistry and Plant Science: Investigations into the biosynthesis of this compound have provided insights into the metabolic pathways within the Calycanthaceae family. rsc.orgrsc.org Understanding how plants construct such complex molecules from simple precursors like tryptophan contributes to the broader knowledge of natural product biosynthesis.

The convergence of these research areas highlights the value of an interdisciplinary approach. orvium.ioimperial.ac.uk The journey from isolating a natural product from a plant, to elucidating its intricate structure, recreating it in the lab, and exploring its biological functions exemplifies how collaboration across disciplines leads to comprehensive scientific understanding and innovation. researcher.life

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (+)-Calycanthine |

| (-)-Calycanthidine |

| (-)-Calycanthine |

| Calycanthine |

| Carbendazim |

| Chimonanthidine |

| Chimonanthine |

| This compound |

| Isocalycanthine |

| Tryptophan |

Elucidation of Folicanthine Biosynthetic Pathways

Identification of Precursors for Folicanthine Biosynthesis

The molecular architecture of this compound strongly points to the amino acid tryptophan as its foundational building block. Early research hypothesized that the biosynthesis proceeds through tryptamine (B22526), which is formed from the decarboxylation of tryptophan. This was substantiated by feeding experiments conducted on Calycanthus floridus plants. When these plants were administered DL-[2-¹⁴C]Tryptophan, the radioactivity was incorporated into the this compound molecule, confirming that tryptophan is a direct precursor. rsc.orgrsc.org Further studies have suggested that N(b)-methyltryptamine is a more immediate precursor, which then undergoes dimerization. mdpi.com

Enzymatic Transformations in this compound Biogenesis

The conversion of tryptamine derivatives into the complex this compound structure is orchestrated by a series of precise enzymatic transformations. A critical step in the biogenesis is the oxidative dimerization of two N(b)-methyltryptamine molecules. mdpi.com This type of reaction is often catalyzed by peroxidase or similar oxidase enzymes, which can generate the reactive intermediates necessary for coupling.

Following dimerization, a cascade of intramolecular cyclization reactions must occur to form the characteristic hexahydropyrrolo[2,3-b]indole core of each monomeric unit. oup.com The enzymes catalyzing these cyclizations are crucial for establishing the correct stereochemistry of the final molecule. While the specific enzymes have not all been isolated and characterized, they are believed to be highly specific cyclases that guide the formation of the intricate ring system.

Proposed Biosynthetic Cascade for this compound

A proposed biosynthetic pathway for this compound begins with the methylation of tryptamine to form N(b)-methyltryptamine. mdpi.com The central event is the oxidative dimerization of two of these N-methyltryptamine units. This is hypothesized to form a key tetraaminodialdehyde intermediate through a C3-C3' linkage. mdpi.commit.edu This intermediate then undergoes a series of enzyme-catalyzed intramolecular cyclizations and modifications to yield the final this compound structure. mdpi.com This cascade is notable for its efficiency in constructing the complex, stereochemically rich core of the alkaloid from relatively simple precursors.

Isotopic Labeling Studies in this compound Biosynthesis

Isotopic labeling has been an indispensable tool for tracing the formation of the this compound skeleton. By feeding plants precursors labeled with isotopes like ¹⁴C, researchers can track the incorporation of these atoms into the final natural product. rsc.org Degradation of the radioactive this compound produced in these experiments showed that tryptophan is incorporated directly and specifically, providing unambiguous evidence of its precursor role. rsc.orgrsc.org

Modern isotopic labeling approaches, often coupled with NMR spectroscopy or mass spectrometry, allow for a detailed mapping of metabolic pathways. nih.govcore.ac.uk These techniques can reveal not only the precursor-product relationships but also the specific bond formations and rearrangements that occur during the biosynthetic cascade. nih.gov Such studies have been fundamental in supporting the proposed mechanism involving the dimerization of tryptamine-derived units.

Genetic and Proteomic Investigations of Biosynthetic Machinery

While classical feeding studies have defined the precursors, modern genetic and proteomic approaches are beginning to identify the specific "machinery"—the genes and enzymes—responsible for this compound synthesis. Advances in genome sequencing have enabled the identification of biosynthetic gene clusters (BGCs) that encode the enzymes for natural product pathways. nih.govresearchgate.net By analyzing the genome of this compound-producing plants, researchers can search for candidate genes encoding enzymes like methyltransferases, oxidases, and cyclases that align with the proposed biosynthetic steps.

Proteomics, the large-scale study of proteins, complements these genetic investigations. nih.govmdpi.commdpi.com By comparing the protein profiles of plant tissues that are actively producing this compound with those that are not, scientists can identify enzymes that are specifically associated with the alkaloid's biosynthesis. frontiersin.org Integrating proteomic data with genetic information and metabolite analysis provides a powerful, systems-level view of the biosynthetic pathway. mdpi.com Although the complete enzymatic and genetic blueprint for this compound biosynthesis is still an active area of research, these "omics" technologies are crucial for its complete elucidation. nih.gov

Advanced Synthetic Methodologies for Folicanthine and Its Analogs

Total Synthesis Strategies for Racemic Folicanthine

The synthesis of racemic this compound serves as a crucial platform for developing and testing new synthetic strategies. A racemic mixture contains equal amounts of both enantiomers and is optically inactive. numberanalytics.comnumberanalytics.comopenstax.org The formation of such mixtures can occur when a chiral center is produced from achiral starting materials without the influence of a chiral catalyst or reagent. numberanalytics.comnumberanalytics.com

Convergent Reductive Dimerization Approaches

A significant breakthrough in the synthesis of dimeric hexahydropyrroloindole alkaloids was the development of a convergent reductive dimerization strategy. This approach offers an efficient and stereoselective method for the construction of the vicinal quaternary stereocenters. udel.edu One notable example involves a cobalt(I)-promoted reductive dimerization of an endo bromide precursor. This method successfully yielded (+)-chimonanthine, (+)-folicanthine, and (−)-calycanthine. udel.edu The key to this strategy is the simultaneous formation of the two quaternary centers with complete stereocontrol, directed by the stereochemistry at the C8a-position. This convergent assembly represents one of the most concise enantioselective syntheses of these alkaloids from commercially available materials. udel.edu Another reductive radical dimerization technique was also reported for the synthesis of dimeric HPI alkaloids, further highlighting the utility of this approach. arabjchem.org

Oxidative Dimerization Strategies

Inspired by biosynthetic pathways, oxidative dimerization has been a cornerstone in the synthesis of this compound and related alkaloids. udel.edu These methods often involve the dimerization of two C-H bonds to form the crucial C-C bond linking the two monomeric units. researchgate.net

A variety of oxidizing agents and conditions have been explored to achieve this transformation. An electrochemical oxidation strategy has been successfully employed for the total synthesis of (±)-folicanthine. rsc.org This method is believed to proceed through a proton-coupled electron transfer (PCET) pathway. rsc.org Another effective method utilizes a combination of potassium tert-butoxide and iodine to promote the oxidative coupling of 2-oxindoles, yielding a range of homo- and heterodimerized products. researchgate.net This transition-metal-free approach has been shown to proceed via a radical-driven pathway. researchgate.net

Furthermore, copper-catalyzed oxidative dimerization has been a prominent strategy. A novel one-pot reaction involving a copper-mediated intramolecular arylation of o-haloanilides followed by an intermolecular oxidative dimerization of the resulting oxindoles has been developed. This sequential reaction provides a key intermediate for the synthesis of several dimeric hexahydropyrroloindole alkaloids, including this compound. kib.ac.cn Other oxidative dimerization approaches have utilized different oxidants to achieve the synthesis of the dimeric core structure. researchgate.net

Carbene-Alkene Cycloaddition Methodologies

Carbene chemistry has provided a unique and powerful tool for the construction of complex cyclic systems. numberanalytics.com In the context of this compound synthesis, a double intramolecular carbamoylketene–alkene [2+2] cycloaddition has been employed as the key step to construct the dimeric pyrrolidinoindoline framework in racemic form. researchgate.netresearchgate.netacs.org This methodology involves the generation of a highly reactive carbene intermediate that undergoes a cycloaddition reaction with an alkene to form a cyclobutane (B1203170) ring, which is a precursor to the final alkaloid structure. libretexts.org The reaction of carbenes with alkenes is a well-established method for forming cyclopropanes and can be highly stereospecific. libretexts.org While this particular application leads to a cyclobutane, the underlying principle of carbene reactivity is central.

Other Key Synthetic Approaches

A formal synthesis of (±)-folicanthine has been achieved through a sequential one-pot oxidative radical cyclization-deformylation-dimerization process starting from β-oxoanilides. uct.ac.za This method stands out for its efficiency in forming multiple bonds in a single operation. Another approach involves a sequential oxidative radical cyclization-decarboxylative-dimerization process from β-oxoacids. uct.ac.za

Asymmetric Total Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is a significant challenge, requiring precise control over stereochemistry. Asymmetric organocatalysis has emerged as a powerful strategy to achieve this goal. oup.commdpi.comrsc.org

Organocatalytic Enantioselective Approaches

The first catalytic enantioselective total synthesis of (+)-folicanthine was a landmark achievement, utilizing an organocatalytic asymmetric substitution of 3-hydroxyoxindoles. oup.comcapes.gov.broup.com In this key step, a racemic tertiary alcohol reacted with an enamide in the presence of a chiral phosphoric acid catalyst to generate a 3,3'-disubstituted oxindole (B195798) with a newly formed all-carbon quaternary stereocenter in high yield and excellent enantioselectivity. capes.gov.broup.com This intermediate was then elaborated through a series of steps to afford (+)-folicanthine. oup.comoup.com

Another innovative approach developed by the same research group involved a more concise total synthesis via asymmetric metal/organo relay catalysis. oup.com This strategy utilized a three-component coupling reaction of an indole (B1671886), a diazooxindole, and nitroethylene, catalyzed by a combination of Rh2(OAc)4 and a chiral bifunctional squaramide. This reaction efficiently constructed the chiral 3,3'-bisindole skeleton. oup.com

Furthermore, a thio-urea catalyzed one-pot sequential Michael addition of a bis-oxindole onto a selenone has been successfully applied to the total syntheses of both enantiomers of chimonanthine (B1196302), this compound, and calycanthine (B190728). researchgate.net This strategy effectively constructs the vicinal quaternary stereogenic centers with high enantioselectivity. researchgate.netresearchgate.net

Metal-Catalyzed Asymmetric Cyclodimerization

The construction of the dimeric core of this compound, featuring two adjacent stereogenic quaternary carbon centers, presents a formidable synthetic challenge. Metal-catalyzed asymmetric cyclodimerization has emerged as a powerful strategy to address this, enabling the direct and stereocontrolled formation of the crucial C3a–C3a′ bond. These methods often draw inspiration from proposed biosynthetic pathways involving the oxidative dimerization of tryptamine (B22526) units. caltech.edu

A notable approach involves a copper-mediated asymmetric cyclodimerization of a chiral tryptamine derivative. researchgate.net This method establishes an efficient entry into the sterically hindered vicinal quaternary stereocenters characteristic of dimeric hexahydropyrroloindole alkaloids in a single, streamlined procedure. researchgate.net Other transition metals, such as nickel, have also been employed in catalytic systems to forge the challenging bisoxindole structure. For instance, Ni(BF₄)₂ combined with a chiral N,N'-dioxide ligand can catalyze the asymmetric conjugated addition of 3-substituted oxindoles to indol-2-ones, which are generated in situ, to form C2-symmetric vicinal all-carbon quaternary stereocenters with excellent enantioselectivity. researchgate.netchinesechemsoc.org

Palladium catalysis has also been instrumental. The Trost group developed a Pd-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of dienol dicarbonate (B1257347) precursors to construct the bisoxindole unit. chinesechemsoc.org These metal-catalyzed reactions represent a significant advancement, offering more efficient and selective routes compared to classical methods. mdpi.commdpi.com The choice of metal, ligand, and reaction conditions is crucial for controlling both the reactivity and the stereochemical outcome of the dimerization. rsc.org

| Metal/Catalyst System | Reaction Type | Key Intermediate | Significance | Reference |

|---|---|---|---|---|

| Copper(II) / Chiral Ligand | Asymmetric Cyclodimerization | Chiral Tryptamine Derivative | Directly constructs the sterically hindered vicinal quaternary stereocenters in one step. | researchgate.net |

| Ni(BF₄)₂ / Chiral N,N'-Dioxide | Conjugated Addition | 3-Substituted Oxindole | Enables fusion of two congested oxindole units with high enantioselectivity. | researchgate.netchinesechemsoc.org |

| Palladium(0) / Chiral Ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Dienol Dicarbonate Precursor | Provides an alternative pathway to the core bisoxindole structure. | chinesechemsoc.org |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classic and reliable strategy in asymmetric synthesis to control stereochemistry. numberanalytics.com In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This methodology has been applied to the synthesis of key fragments for Calycanthaceous alkaloids.

A common strategy involves the use of Evans-type chiral oxazolidinone auxiliaries. sioc-journal.cnnih.gov For example, a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone can undergo a conjugate hydride reduction, where the auxiliary directs the facial approach of the hydride. nih.gov Subsequent asymmetric protonation of the resulting enolate, again under the influence of the auxiliary, establishes the desired stereochemistry. nih.gov The auxiliary is then cleaved, often hydrolytically, to release the chiral carboxylic acid, a valuable precursor for more complex structures. nih.gov

Sulfur-based chiral auxiliaries, such as Oppolzer's sultam or thiazolidinethiones derived from amino acids, have also proven effective in various asymmetric transformations, including aldol (B89426) reactions and Michael additions, which are key bond-forming reactions in natural product synthesis. scielo.org.mxrsc.org These auxiliaries can be used to control the formation of stereocenters in precursors to the this compound scaffold. scielo.org.mx A significant advantage of this approach is the high degree of stereocontrol that can often be achieved; however, it requires additional steps for the attachment and removal of the auxiliary. rsc.org

Stereocontrol in Vicinal Quaternary Stereocenter Construction

The simultaneous and stereocontrolled construction of the vicinal all-carbon quaternary stereocenters at the C3a and C3a′ positions is the crux of any total synthesis of this compound and its isomers. chinesechemsoc.orgresearchgate.net The steric congestion around these centers makes their formation challenging, and the relative lability of the C3a–C3a′ σ-bond adds another layer of difficulty. chinesechemsoc.orgrsc.org Several elegant strategies have been developed to overcome these hurdles.

Reductive Dimerization: This strategy provides a convergent route to the core structure. For example, a reductive dimerization reaction can be used for the simultaneous formation of the vicinal quaternary stereocenters, providing access to optically active key intermediates on a gram scale. researchgate.net

Asymmetric Alkylation: The asymmetric homo- or heterodialllylation of bisoxindoles, using phase-transfer catalysis with chiral catalysts, is a powerful method. rsc.org This protocol allows for the sequential introduction of two alkyl groups, paving the way for the synthesis of (−)-folicanthine. rsc.org The catalyst's structure, often featuring hydrogen bonding capabilities and significant steric bulk, directs the nucleophilic attack of the enolate intermediate to afford high diastereo- and enantioselectivity. rsc.org

Sequential Michael Reaction: A sequential Michael reaction has been employed in the total synthesis of (+)-folicanthine. rsc.org This approach builds the stereocenters in a stepwise fashion, allowing for precise control over the relative and absolute stereochemistry.

These methods represent significant achievements in asymmetric catalysis, demonstrating how carefully designed catalytic systems can overcome immense steric challenges to construct highly congested and complex molecular architectures. chinesechemsoc.orgprinceton.edu

Synthesis of this compound Derivatives and Structural Analogs

Design Principles for Modified this compound Scaffolds

The modification of the this compound scaffold is guided by several key principles, primarily aimed at exploring and enhancing biological activity and generating novel molecular functions. researchgate.netbiosolveit.de A central concept is scaffold-based drug design, where the core structure of a known active molecule is systematically altered to improve its properties or to circumvent issues like toxicity. biosolveit.dekinampark.com

One major principle is structure-activity relationship (SAR) exploration . By synthesizing a library of derivatives with varied substituents at different positions on the this compound framework, researchers can probe how specific structural changes affect biological activity. nih.govresearchgate.net This knowledge is crucial for identifying the pharmacophore—the essential features required for bioactivity—and for designing more potent analogs. biosolveit.de

Another principle is biomimetic design . Drawing inspiration from the natural diversity of Calycanthaceous alkaloids, chemists can design analogs that mimic or diverge from naturally occurring structures. caltech.edunih.govrsc.org This can involve altering the ring systems, the substituents on the aromatic rings, or the N-methyl groups to create non-natural derivatives with potentially new biological profiles. researchgate.netnih.gov

Finally, the principle of stereochemical diversification involves generating variants with different stereochemistries at the chiral centers. researchgate.net Altering the stereochemistry of the complex, sp³-rich scaffold can lead to significant changes in the molecule's three-dimensional shape, which can dramatically affect its interaction with biological targets. researchgate.net This approach has been used to generate lead candidates with antiproliferative activity more potent than the parent natural product. researchgate.net

Synthetic Routes to Diverse Calycanthaceous Alkaloid Derivatives

A number of synthetic routes have been developed to generate diverse libraries of Calycanthaceous alkaloid analogs for biological screening. nih.govresearchgate.net Many of these strategies begin with simple, commercially available indole precursors, such as indole-3-acetonitrile (B3204565). nih.govresearchgate.net

A common synthetic pathway involves the N-acylation of an indole derivative, followed by subsequent chemical transformations to build the characteristic tetrahydropyrroloindole core. nih.govresearchgate.net This approach allows for the introduction of a wide variety of substituents. For example, a series of 36 different calycanthaceous analogs were prepared from indole-3-acetonitrile via acylation at the nitrogen position, followed by further modifications to introduce diversity. researchgate.net These derivatives were then screened for antimicrobial activity, revealing that the nature of the substituents significantly impacts their biological efficacy. nih.govresearchgate.net

The synthesis of these derivatives is often designed to be modular, allowing for the rapid generation of numerous compounds. By varying the acylating agents and other reagents, chemists can systematically modify different parts of the alkaloid scaffold to optimize its properties. nih.gov

| Starting Material | Key Reaction Step | Points of Diversification | Resulting Analogs | Reference |

|---|---|---|---|---|

| Indole-3-acetonitrile | N-acylation | Introduction of various acyl groups (R-CO-). | N-acylated tetrahydropyrroloindole derivatives. | nih.gov |

| Tryptamine | Dimerization (oxidative, reductive) | Modification of N-substituents (e.g., methylation). | Dimeric hexahydropyrroloindole alkaloids. | caltech.eduresearchgate.net |

| 3-Substituted Oxindole | Asymmetric Coupling | Variation of substituents on the oxindole ring. | Hetero- and homo-dimeric bisoxindoles. | chinesechemsoc.org |

Preparation of Enantiomeric and Diastereomeric Variants

The synthesis of specific enantiomeric and diastereomeric forms of this compound and its analogs is crucial for studying their biological activities, as stereochemistry often plays a defining role in molecular recognition. researchgate.net Several methods are employed to access these stereochemically pure variants.

Asymmetric Catalysis: The most direct method for preparing enantiomerically enriched compounds is through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. chinesechemsoc.orgmit.edu For example, enantioselective bromocyclization of a tryptamine derivative using a chiral phosphoric acid catalyst can produce a key intermediate with high enantiomeric excess, setting the stage for the synthesis of a specific enantiomer of a related alkaloid. mit.edu

Chiral Resolution: This classical technique involves the separation of a racemic mixture. One common method is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, such as an enantiomerically pure acid or base (e.g., derivatives of tartaric acid, brucine, or camphorsulfonic acid). google.commdpi.com These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com Once separated, the resolving agent is removed to yield the individual enantiomers.

Diastereomeric Conversion: In some cases, one diastereomer can be converted into another. A remarkable example is the base-induced isomerization of the chimonanthine skeleton into the calycanthine skeleton, which proceeds via cleavage and reformation of the C3a-C3a' bond. This transformation facilitated an efficient synthesis of (-)-calycanthine, a diastereomer of this compound. researchgate.net The ability to interconvert diastereomers provides a powerful tool for accessing different structural variants from a common intermediate. nih.gov

Electrochemical and Photochemical Approaches to this compound Core Structures

Modern synthetic chemistry is increasingly moving towards methodologies that offer greater efficiency, selectivity, and sustainability compared to classical approaches. In the context of complex natural products like this compound, electrochemical and photochemical methods have emerged as powerful tools for constructing the key C₂-symmetrical dimeric core. nih.gov These strategies often circumvent the need for stoichiometric chemical oxidants or harsh reagents by using electrons or photons to initiate the desired transformations, representing a greener alternative to traditional synthesis. gre.ac.uknih.gov The construction of the vicinal all-carbon quaternary stereocenters found in this compound is a significant synthetic challenge, and these advanced methods provide innovative solutions. nih.gov

Oxidative Electro-organic Synthesis of this compound Intermediates

Electrochemical synthesis offers a distinct advantage over conventional chemical synthesis by potentially avoiding the use of toxic and expensive reagents, instead driving reactions through the direct manipulation of electrons. gre.ac.uk Anodic oxidation, in particular, has proven to be a valuable technique for the synthesis of complex alkaloids. researchgate.net

An efficient electrochemical oxidation strategy has been successfully applied to the total synthesis of (±)-folicanthine. rsc.org This approach centers on the electrochemical dimerization of 3-substituted-2-oxindoles to create the crucial vicinal all-carbon quaternary centers. nih.gov Research by Shaw and coworkers demonstrated an electrochemical proton-coupled electron transfer (PCET) for the dimerization of oxindoles, which is a key step in their total synthesis of (±)-folicanthine. gre.ac.uk This method avoids the use of metal-based oxidants and catalysts, thereby minimizing environmental impact. nih.gov

Control experiments suggest that the key oxidative dimerization process proceeds via a PCET pathway involving a stepwise electron transfer-proton transfer (ET-PT). rsc.org This mechanism facilitates the reaction by reducing kinetic barriers through the formation of low-energy intermediates. nih.gov The anodic oxidation of tryptamine derivatives is a key strategy in this type of alkaloid synthesis. researchgate.net The use of electrochemistry provides an alternative and more sustainable option for key functional group transformations in synthetic routes. gre.ac.uk

| Reactant | Method | Key Transformation | Proposed Mechanism | Product | Reference |

|---|---|---|---|---|---|

| 3-Substituted-2-oxindole | Anodic Oxidation | Homodimerization | Proton-Coupled Electron Transfer (PCET) | (±)-Folicanthine Intermediate | nih.govgre.ac.ukrsc.org |

Photolytic Strategies in Dimeric Alkaloid Synthesis

Photochemical reactions provide a powerful, often biomimetic, approach to the synthesis of dimeric alkaloids by using light to generate reactive intermediates. acs.orgnih.gov Dimerization is a common strategy in nature to build complex molecular architectures from simpler monomers. nih.gov The biosynthesis of many dimeric alkaloids is believed to involve processes like single-electron transfer (SET) to form the core structures. acs.org

Photolytic strategies typically involve the irradiation of monomeric precursors, often indole or tryptophan derivatives, to generate radical intermediates which then undergo dimerization. researchgate.netresearchgate.net For instance, photoinduced reactions can form a tryptophanyl radical on the indole ring, which can then dimerize to form C-C or C-N cross-linked species. researchgate.net In some cases, photosensitizers are employed to facilitate the reaction under visible light, making the process more accessible. chemistryviews.orgrsc.org The triplet excited state of a sensitizer (B1316253) can react with a tryptophan derivative, leading to the formation of radicals that subsequently combine to yield dimers. researchgate.net

While a direct photochemical total synthesis of this compound is less detailed, the principles have been demonstrated in the synthesis of structurally related dimeric alkaloids. For example, a photochemical intermolecular [2+2] dimerization was the key step in a four-step synthesis of the dimeric pyrrole–imidazole alkaloid sceptrin. acs.org Similarly, indolocarbazole alkaloids have been synthesized via a photochemical process involving the dimerization of a 3-methylindole (B30407) radical intermediate. chemistryviews.orgacs.org These examples highlight the potential of photolytic strategies for constructing the dimeric core structure central to alkaloids like this compound. nih.govfudan.edu.cn

| Precursor Type | Method | Key Intermediate | Resulting Core Structure | Alkaloid Class Example | Reference |

|---|---|---|---|---|---|

| Hymenidin surrogate | Intermolecular [2+2] photocycloaddition | Excited-state monomer | Cyclobutane | Sceptrin (Pyrrole-imidazole alkaloid) | acs.org |

| N-allenyl-2-iodoanilines | Visible-light photocatalysis | 3-Methylindole radical | Bisindole | Tjipanazoles (Indolocarbazole alkaloids) | chemistryviews.orgacs.org |

| Tryptophan derivatives | UV-A photolysis with sensitizer | NTrp• radical | Trp-Trp dimer | General Dimeric Indole Alkaloids | researchgate.net |

Biological Activities of Folicanthine: in Vitro and Non Human in Vivo Investigations

Evaluation of Antifungal Activity of Folicanthine

This compound has demonstrated significant potential as an antifungal agent, particularly against fungi that are pathogenic to plants. capes.gov.brmdpi.com

In vitro testing has confirmed that L-folicanthine exhibits considerable inhibitory activity against several plant pathogenic fungi. capes.gov.br Studies have quantified this activity by determining the half-maximal effective concentration (EC50), which represents the concentration of a substance that inhibits a biological process by 50%.

This compound has shown marked inhibition against Bipolaris maydis, Sclerotinia sderotiorum, and Alternaria solani at a concentration of 250 μg/ml, with inhibition rates of 78.6%, 82.6%, and 71.3%, respectively. canada.ca The corresponding EC50 values were 79.6 μg/ml for B. maydis, 61.2 μg/ml for S. sderotiorum, and 125.7 μg/ml for A. solani. canada.ca The compound has also been shown to be active against Exserohilum turcicum and Fusarium oxysporum. capes.gov.brmdpi.comnih.gov However, all tested samples in one study showed a weak inhibitory effect against Fusarium oxysportium. canada.ca

Table 1: In Vitro Antifungal Efficacy of this compound

The antifungal properties of this compound have been studied in comparison to its analogs, such as D-calycanthine. capes.gov.brnih.gov Both L-folicanthine and D-calycanthine, isolated from the seeds of Chimonanthus praecox, have shown significant inhibitory activities against a panel of five plant pathogenic fungi. capes.gov.brnih.gov

In comparative tests, Bipolaris maydis was found to be the most susceptible fungus to D-calycanthine, with an EC50 value of 29.3 μg/ml. nih.govresearchgate.net In contrast, Sclerotinia sderotiorum was most susceptible to L-folicanthine, showing an EC50 value of 61.2 μg/ml. nih.govresearchgate.net This indicates that while both compounds are active, their spectrum and potency can vary against different fungal species. researchgate.net The unique structures of these cyclotryptamine alkaloids are a subject of ongoing research for their potential application in agriculture. mdpi.comsemanticscholar.org

In Vitro Antifungal Efficacy Against Plant Pathogenic Fungi

Exploration of Other Reported Biological Activities

Beyond its antifungal effects, this compound has been investigated for other potential therapeutic applications.

This compound is among a class of alkaloids that have been noted for their potential antiviral effects. mdpi.comup.ac.za Some related cyclotryptamine alkaloids, such as (-)-Asperdimin, have demonstrated antiviral activity. mdpi.comresearchgate.net While the specific antiviral mechanisms of this compound are a subject for further detailed investigation, the broader class of natural alkaloids is recognized as a promising source for the development of new antiviral drugs.

The Calycanthaceae alkaloids, including this compound, have been identified as having antitumor properties. mdpi.com At the cellular level, research has pointed towards the ability of these compounds to inhibit cell growth and induce apoptosis in cancer cells. For example, the principal alkaloids from Chimonanthus praecox, including this compound, showed potent melanogenesis inhibitory activity in B16 melanoma 4A5 cells, with an IC50 value of 1.8 μM. mdpi.com This activity suggests a potential for this compound to interfere with specific cellular pathways in tumor cells. mdpi.com The antiproliferative effect of related compounds often involves cytostatic action, and at higher concentrations, an increase in apoptosis has been observed. nih.gov

Non-clinical studies on Calycanthaceae alkaloids have revealed potential analgesic effects. mdpi.com The mechanisms underlying these effects are being explored in various animal models. nih.gov For instance, studies on other compounds with novel mechanisms for pain relief investigate the reduction of allodynia and effects on cortical excitability to understand how they engage with central nervous system targets. chdr.nl The analgesic action of some natural compounds is believed to occur through interaction with central pain processing pathways, potentially involving systems like opioid or other neurotransmitter receptors, offering avenues for developing non-opioid pain therapies. nih.govresearchgate.net

Table of Mentioned Compounds

Melanogenesis Inhibition (Cellular Level)

This compound has been identified as a potent inhibitor of melanogenesis, the complex process responsible for the synthesis of melanin (B1238610) pigment. Research conducted at the cellular level, primarily using murine B16 melanoma 4A5 cells, has demonstrated its significant activity in this area. mdpi.com Melanogenesis is primarily regulated by the enzyme tyrosinase, which catalyzes the initial rate-limiting steps of melanin production. attogene.com

A study investigating the active components from the flower buds of Chimonanthus praecox found that (-)-folicanthine (B1258823) exhibited strong melanogenesis inhibitory activity. mdpi.com When tested in theophylline-stimulated B16 melanoma 4A5 cells, (-)-folicanthine displayed an IC₅₀ value of 1.8 µM. mdpi.com This potency is notably high, especially when compared to the commercial tyrosinase inhibitor arbutin, which had an IC₅₀ of 174 µM in the same study. mdpi.com This indicates that this compound is significantly more effective at inhibiting melanin production in this cell model than the widely used reference compound.

The mechanism behind this inhibition involves the suppression of key melanogenic enzymes. The process of melanin synthesis is controlled by a cascade of signaling pathways and transcription factors, including the microphthalmia-associated transcription factor (MITF), which regulates the expression of tyrosinase (TYR) and tyrosinase-related proteins (TRP-1 and TRP-2). researchgate.netscielo.br The inhibitory action of alkaloids like this compound is associated with the downregulation of these critical proteins. mdpi.comresearchgate.net

Table 1: Melanogenesis Inhibitory Activity of (-)-Folicanthine

| Compound | Cell Line | Stimulant | Measured Activity | IC₅₀ Value (µM) | Reference Compound | Source |

|---|---|---|---|---|---|---|

| (-)-Folicanthine | Murine B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 1.8 | Arbutin (174 µM) | mdpi.com |

Comparative Biological Activity of this compound Enantiomers

This compound, like many natural alkaloids, exists as stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. ub.edumdpi.com These enantiomers are often designated as (+)-folicanthine and (-)-folicanthine (also referred to as l-folicanthine). While they share the same chemical formula and connectivity, their different spatial arrangements can lead to distinct biological activities due to stereospecific interactions with chiral biological targets like enzymes and receptors. mdpi.com The total synthesis of both (+)-folicanthine and (-)-folicanthine has been achieved, enabling investigations into their individual properties. ub.eduresearchgate.net

Research has primarily focused on the naturally occurring (-)-folicanthine, which has demonstrated notable antifungal properties. mdpi.comresearchgate.net In one study, l-folicanthine isolated from the seeds of Chimonanthus praecox was tested against a panel of five plant pathogenic fungi. canada.canih.gov It showed significant inhibitory activity, particularly against Sclerotinia sderotiorum, with an EC₅₀ value of 61.2 µg/mL. canada.canih.govnih.gov The compound also displayed marked inhibition against Bipolaris maydis and Alternaria solani. canada.ca

Information regarding the specific biological activities of (+)-folicanthine is less prevalent in the literature, and direct comparative studies that evaluate the potency of both enantiomers against the same biological target are scarce. While the synthesis of (+)-folicanthine has been reported, comprehensive evaluations of its biological profile in parallel with its levorotatory counterpart are not widely documented. mdpi.comresearchgate.net Therefore, while (-)-folicanthine is established as a bioactive compound with defined antifungal and melanogenesis-inhibiting effects, a complete picture of how its enantiomer compares remains an area for further investigation.

Table 2: In Vitro Antifungal Activity of l-Folicanthine ((-)-Folicanthine)

| Target Organism (Plant Pathogenic Fungi) | EC₅₀ (µg/mL) | Inhibition Rate at 250 µg/mL (%) | Source |

|---|---|---|---|

| Sclerotinia sderotiorum | 61.2 | 82.6 | canada.ca |

| Bipolaris maydis | 79.6 | 78.6 | canada.ca |

| Alternaria solani | 125.7 | 71.3 | canada.ca |

| Exserohilum turcicum | - | - | canada.ca |

| Fusarium oxysportium | Weak Inhibition | - | canada.ca |

Molecular and Cellular Mechanisms of Action for Folicanthine

Target Identification and Receptor Binding Studies

The identification of specific molecular targets is a cornerstone in understanding the pharmacological profile of a compound. For folicanthine and its relatives, research has pointed towards interactions with key receptors in the central nervous system. While direct binding data for this compound is limited, studies on calycanthine (B190728) provide significant insights into potential targets.

One of the primary targets identified for the related alkaloid calycanthine is the GABA-A receptor. researchgate.netnih.gov Calycanthine has been shown to inhibit GABA-mediated chloride currents at human α1β2γ2L GABA-A receptors expressed in Xenopus laevis oocytes. researchgate.netnih.gov This inhibitory action on the major inhibitory neurotransmitter system in the brain likely contributes to the convulsant effects observed with calycanthine. researchgate.netnih.gov Furthermore, calycanthine inhibits the potassium-stimulated release of GABA from rat hippocampal slices. nih.govt3db.canih.gov

Another potential target for this class of alkaloids is the L-type calcium channel. researchgate.netnih.govt3db.ca Calycanthine has been demonstrated to block L-type calcium currents in neuroblastoma X glioma cells, which is a proposed mechanism for its inhibition of GABA release. researchgate.netnih.govt3db.ca There is also evidence of weak inhibition of N-type calcium channels. nih.govt3db.ca

Some research also suggests that cyclotryptamine alkaloids may exhibit binding affinity for opioid receptors. Specifically, strong binding affinities for mu opioid receptors have been noted for both (-)- and (+)-folicanthine. semanticscholar.org

Table 1: Receptor and Ion Channel Binding Data for Calycanthine

| Compound | Target | Action | Measured Affinity | Model System |

|---|---|---|---|---|

| Calycanthine | GABA Release | Inhibition | ED₅₀: ~21 µM nih.govt3db.canih.gov | Rat hippocampal slices |

| Calycanthine | GABA-A Receptor | Inhibition of current | K_B: ~135 µM researchgate.netnih.govt3db.ca | Human α1β2γ2L receptors in Xenopus laevis oocytes |

| Calycanthine | L-type Calcium Channels | Blockade | IC₅₀: ~42 µM researchgate.netnih.govt3db.ca | Neuroblastoma X glioma cells |

| Calycanthine | N-type Calcium Channels | Weak Inhibition | IC₅₀: >100 µM nih.govt3db.ca | Neuroblastoma X glioma cells |

Cellular Pathway Modulation by this compound

The modulation of cellular signaling pathways is a key aspect of a compound's mechanism of action. While direct studies on this compound are sparse, research on related natural products suggests potential interactions with critical pathways like the Wnt and NF-κB signaling pathways.

The Wnt signaling pathway is crucial for a multitude of cellular processes, including cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer. genome.jpjmb.or.krwikipedia.org This pathway can be modulated by various natural compounds, and there is an indication that derivatives of 3,3'-bisindoles, a structural motif related to this compound, could act as Wnt signaling inhibitors. rndsystems.commdpi.comnih.gov The canonical Wnt pathway involves the stabilization of β-catenin, allowing its translocation to the nucleus to activate gene transcription. genome.jpwikipedia.org

The NF-κB (nuclear factor kappa B) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.govnih.gov Inhibition of the NF-κB pathway is a therapeutic strategy for inflammatory diseases and some cancers. nih.govnih.gov Some natural compounds have been shown to exert their anti-inflammatory effects through the inhibition of this pathway. science.govresearchgate.nettaylorfrancis.com This typically involves preventing the degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of NF-κB and subsequent gene activation. nih.gov Given the structural class of this compound, investigating its potential to modulate the NF-κB pathway is a logical area for future research.

Enzymatic Inhibition or Activation by this compound

The ability of a compound to inhibit or activate specific enzymes is a frequent mechanism of biological activity. For this compound and its analogs, a significant amount of research has focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). semanticscholar.orgmdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Cyclotryptamine Alkaloid Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Derivative j | Acetylcholinesterase | 0.01 ng/mL mdpi.com |

| Derivative k | Acetylcholinesterase | 0.1 ng/mL mdpi.com |

| Derivative c2 | Acetylcholinesterase | 0.01 ng/mL semanticscholar.orgmdpi.com |

Protein-Ligand Interactions of this compound

Understanding the physical interaction between a small molecule like this compound and its protein target is essential for elucidating its mechanism of action at a molecular level. Techniques such as molecular docking are computational methods used to predict the preferred orientation and binding affinity of a ligand to a protein. nih.govjapsonline.comcerradopub.com.br

Given the evidence suggesting that GABA-A receptors are a target for the related compound calycanthine, molecular docking studies could be employed to model the interaction of this compound with the benzodiazepine (B76468) binding site or other allosteric sites on the GABA-A receptor. nih.govnih.gov Such studies can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions, which stabilize the protein-ligand complex. nih.gov For example, in silico studies of other compounds targeting the GABA-A receptor have identified interactions with residues like Glu 155, Tyr 97, and Phe 200. nih.gov

Protein-protein interactions (PPIs) are also crucial in cellular signaling and can be disrupted by small molecules. frontiersin.orgyoutube.commdpi.com It is plausible that this compound could exert its effects by interfering with such interactions within a signaling cascade. Experimental techniques like co-immunoprecipitation and yeast two-hybrid systems are used to study these interactions. youtube.com

Intracellular Signaling Cascades Influenced by this compound

The binding of this compound to its molecular targets can trigger a cascade of intracellular signaling events, ultimately leading to a cellular response. The inhibition of GABA-A receptors and L-type calcium channels by the related compound calycanthine points to a significant influence on intracellular calcium signaling. researchgate.netnih.gov A blockade of calcium influx would have profound effects on numerous downstream processes, including neurotransmitter release. researchgate.netnih.gov

Furthermore, the potential modulation of the NF-κB pathway suggests that this compound could influence inflammatory signaling cascades. science.govresearchgate.net Activation of the NF-κB pathway typically involves the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκBα, which allows NF-κB to enter the nucleus and activate target genes. nih.govnih.gov Inhibition of this cascade at any point would have anti-inflammatory consequences.

There is also evidence that related alkaloids can induce apoptosis, or programmed cell death, in cancer cell lines. Apoptosis is executed through complex signaling cascades involving families of proteins such as caspases and Bcl-2 family members. rndsystems.commdpi.comnih.govresearchgate.net These cascades can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. rndsystems.comresearchgate.net The ability of a compound to induce apoptosis is a key mechanism for many anticancer agents.

Structure Activity Relationship Sar Studies of Folicanthine and Its Analogs

Correlating Structural Motifs with Antifungal Activity

The antifungal activity of folicanthine and its analogs is intrinsically linked to their core structural motifs. The dimeric nature of these alkaloids, featuring two pyrrolidinoindoline units, is a recurring theme among biologically active compounds in this family. acs.org This dimeric skeleton is believed to facilitate multipoint interactions with biological targets, contributing to their range of activities. acs.org

Furthermore, the pyrroloindoline core itself is a privileged structure in medicinal chemistry, known to be present in numerous natural products with diverse biological activities. acs.org Studies on related spiro-oxindole derivatives, which share structural similarities with the monomeric units of this compound, have also highlighted the importance of this core for broad-spectrum antifungal activity against various plant pathogens. mdpi.com The inherent chirality of the tryptophan-derived core provides a fixed stereogenic center that influences the spatial arrangement of the entire molecule, which is critical for its interaction with fungal targets. researchgate.net

Impact of Core Skeleton Modifications on Biological Effect

Alterations to the fundamental skeleton of this compound have a profound impact on its biological effects. The synthesis and evaluation of analogs with modified core structures have provided valuable insights into the structural requirements for antifungal activity.

For instance, the development of spirotryprostatin A derivatives, which possess a spiro-oxindole core, has shown that this structural modification can lead to potent and broad-spectrum antifungal activities. mdpi.com The spirotryprostatin A skeleton itself appears to be a key determinant of the observed bioactivity. mdpi.com In a study on spirotryprostatin A derivatives, these compounds generally exhibited higher antifungal activities compared to their synthetic spirocyclic intermediates, underscoring the importance of the complete core structure. mdpi.com

Conversely, modifications that significantly alter the core, such as the cleavage of the diketopiperazine rings in related dimeric alkaloids, can have a substantial effect on activity, indicating that the integrity of the polycyclic system is often crucial. acs.org The replacement of the cyclopentenedione (B8730137) ring in coruscanone A, another antifungal natural product, with a 1,4-benzoquinone (B44022) moiety resulted in a loss of antifungal activity, further emphasizing the specificity of the core structure for biological function. nih.gov

These findings collectively suggest that while the dimeric pyrrolidinoindoline framework of this compound is a strong basis for antifungal activity, strategic modifications to the core can lead to analogs with improved or altered activity profiles.

Influence of Substituents on Activity Profiles

The nature and position of substituents on the this compound scaffold play a pivotal role in modulating antifungal potency. SAR studies have revealed that even minor changes to the substituents on the aromatic rings or the nitrogen atoms can lead to significant variations in activity.

The N-methylation of chimonanthine (B1196302) to yield this compound is a prime example of how a simple substituent modification can influence biological activity. In a series of Chimonanthus praecox derivatives, the introduction of different alkyl and aryl groups led to significant variations in fungicidal potency. researchgate.netresearchgate.net For example, certain alkyl substituents on the amide chain of synthetic analogs were found to enhance antifungal activity against specific fungal strains. researchgate.net

The substitution pattern on the aromatic rings of the indole (B1671886) moieties is also critical. The presence of electron-withdrawing groups, such as halogens, has been shown to be beneficial in some cases. For instance, in a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety, the introduction of an electron-withdrawing group at the meta-position of the benzene (B151609) ring enhanced antibacterial activity, while substitution at the ortho-position was favorable for antifungal activity. nih.gov In another study on 4-thioflavonols, electronegativity at ring A and methoxy (B1213986) substitution at ring B were found to enhance antibacterial activity. scirp.org Specifically, the presence of aromatic fluorine has been associated with potent antifungal activity in some organic compounds. ekb.eg

The following table summarizes the antifungal activity of selected this compound analogs and related compounds, illustrating the influence of different substituents.

| Compound | Substituent(s) | Target Fungus | Activity (MIC/EC50 in µg/mL) | Reference |

| (+)-Calycanthine | - | Bipolaris maydis | EC50: 29.3 | mdpi.com |

| (-)-Folicanthine (B1258823) | N-methyl | Sclerotinia sderotiorum | EC50: 61.2 | mdpi.com |

| Chimonanthine derivative b15 | Varies | Phytophthora infestans | MIC: 1.95 | researchgate.net |

| Chimonanthine derivative b17 | Varies | Sclerotinia sclerotiorum | MIC: 1.95 | researchgate.net |

| Spirotryprostatin A derivative 4d | Varies | Helminthosporium maydis | MIC: 8-32 | mdpi.com |

| Spirotryprostatin A derivative 4k | Varies | Fusarium oxysporium f. sp. niveum | MIC: 8-32 | mdpi.com |

Identification of Key Pharmacophoric Elements for this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, the key pharmacophoric elements for antifungal activity can be inferred from SAR studies and computational modeling of related compounds.

The fundamental pharmacophore for this class of compounds likely includes:

Aromatic/Hydrophobic Regions: The two indole rings provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target protein. scielo.org.coresearchgate.net

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrrolidinoindoline core and any carbonyl groups in synthetic analogs can act as hydrogen bond acceptors. scielo.org.conih.gov

Hydrogen Bond Donors: The N-H protons of the indole rings, if unsubstituted, can serve as hydrogen bond donors. nih.gov

Defined Stereochemistry: The specific spatial arrangement of these features, dictated by the rigid, chiral core, is critical for precise interaction with the biological target.

Pharmacophore models developed for other antifungal agents often highlight the importance of these same features. researchgate.netrsc.orgugm.ac.id For example, a pharmacophore model for ERα inhibitors included hydrophobic, hydrogen bond acceptor, and aromatic interaction features. ugm.ac.id Similarly, studies on chalcone (B49325) derivatives as antifungal agents identified hydrogen bonds, π-π stacking, and hydrophobic interactions as crucial for binding to fungal N-myristoyltransferase. researchgate.net While a specific pharmacophore model for this compound's antifungal activity has not been explicitly published, the available SAR data strongly suggests that a combination of hydrophobic interactions and hydrogen bonding, all held in a specific 3D conformation by the rigid dimeric scaffold, is essential for its bioactivity.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a paramount role in the biological activity of this compound and its analogs. The presence of multiple stereogenic centers, particularly the vicinal all-carbon quaternary centers at the C3a-C3a' junction, results in a number of possible stereoisomers, each with a unique three-dimensional shape. acs.org

The synthesis and biological evaluation of different stereoisomers have consistently demonstrated that biological potency and selectivity are highly dependent on the absolute and relative configuration of these chiral centers. For instance, the enantioselective synthesis of (+)- and (-)-desmethyl-meso-chimonanthine revealed differences in their biological activity, with the optical rotation being opposite in sign for the synthetic and natural products, leading to a reassignment of the natural product's stereochemistry. nih.gov

In many cases, one enantiomer or diastereomer exhibits significantly higher activity than its stereoisomers. This is attributed to the specific fit required for interaction with the chiral environment of the biological target, such as an enzyme active site or a receptor binding pocket. The stereoselective synthesis of furanosesquiterpenes, for example, has shown that different stereoisomers possess distinct biological properties. nih.gov

The development of synthetic strategies that allow for the controlled, stereoselective synthesis of specific isomers is therefore of utmost importance for SAR studies and for the development of new therapeutic agents based on the this compound scaffold. nih.gov These stereoselective syntheses enable the preparation of individual isomers in high purity, allowing for a clear assessment of their respective biological activities and contributing to a deeper understanding of the stereochemical requirements for antifungal potency.

Advanced Analytical Methodologies for Folicanthine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating complex mixtures into their individual components. mdpi.comkhanacademy.org For folicanthine and related calycanthaceous alkaloids, various chromatographic methods are employed to isolate the compound from natural sources and to assess the purity of synthetic batches. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) alkaloids, including this compound. researchgate.netrjpharmacognosy.ir Its versatility and wide applicability make it suitable for both qualitative and quantitative analysis. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of these alkaloids. researchgate.netnih.gov

The separation of complex alkaloid mixtures, such as those found in plant extracts, can be challenging. An efficient HPLC method for separating indole alkaloids, including isomers, has been developed. researchgate.net To enhance separation efficiency and peak shape, especially for basic compounds like alkaloids, modifiers are often added to the mobile phase. universiteitleiden.nl For instance, the use of an ion-pair reagent like heptanesulphonic acid in a phosphate (B84403) buffer system has been shown to significantly improve the separation of alkaloids. researchgate.netnih.gov However, the presence of non-volatile buffers like phosphate can be incompatible with mass spectrometry detection. researchgate.net An alternative approach involves using volatile buffers like triethylamine, which allows for good separation on a reversed-phase column and is compatible with HPLC-MS interfaces. researchgate.net

In the context of total synthesis, chiral HPLC analysis is crucial for determining the enantiomeric excess (ee) of synthetic intermediates and the final product. For example, in the synthesis of (+)-folicanthine, chiral HPLC with a Daicel Chirapak AD-H column was used to confirm the high enantiopurity of key intermediates. wiley-vch.de

Table 1: HPLC Applications in this compound-Related Research

| Application | Column Type | Mobile Phase/Conditions | Detection | Reference |

| Separation of Indole Alkaloids | Reversed-phase C18 | Gradient elution with phosphate buffer and heptanesulphonic acid | UV, MS | researchgate.netnih.gov |

| Enantiomeric Excess Determination | Chiral (e.g., Daicel Chirapak AD-H) | Isopropanol in hexanes | UV (254 nm) | wiley-vch.de |

| Purity assessment of synthetic this compound | Reversed-phase | Not specified | Not specified | nih.govrhhz.net |

| Analysis of Calycanthaceous Alkaloids | Reversed-phase | Not specified | Not specified | researchgate.net |

Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying components in a mixture. researchgate.netcsic.es In the study of alkaloids from Psychotria malayana, GC-MS analysis of an acid-base extracted sample identified calycanthine (B190728), a related alkaloid to this compound, as a minor component. ub.ac.id For GC analysis, it's important that the solvent used to inject the sample is volatile. universiteitleiden.nl The determination of yields in certain synthetic reactions leading to precursors of dimeric alkaloids has been performed using GC analysis with an internal standard. nih.gov

Table 2: GC-MS in the Analysis of Related Alkaloids

| Application | Sample Preparation | Findings | Reference |

| Identification of Alkaloids in Psychotria malayana | Acid-base extraction | Identification of calycanthine as a minor compound | ub.ac.id |

| Analysis of Volatile Compounds in Chimonanthus praecox | Headspace-Solid Phase Microextraction (HS-SPME) | Identification of various volatile compounds | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously. mdpi.com It is an efficient tool for the preliminary screening of plant extracts and for monitoring the progress of chemical reactions. chinesechemsoc.org In the synthesis of (±)-folicanthine, preparative TLC, a related technique, was used to separate the desired product from its meso isomer. mdpi.com HPTLC can be coupled with densitometry for quantitative analysis. researchgate.net While specific HPTLC methods for this compound are not extensively detailed in the provided results, the technique's utility for separating and quantifying related compounds like folic acid suggests its potential applicability. researchgate.net

Gas Chromatography (GC) Methodologies

Spectrometric Techniques for Structural Characterization

Spectrometric techniques are crucial for elucidating the complex three-dimensional structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. springernature.comnd.edu It provides detailed information about the carbon-hydrogen framework of a molecule and is essential for determining stereochemistry. wordpress.comnumberanalytics.com For complex dimeric alkaloids like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously assign the structure and relative stereochemistry. caltech.eduresearchgate.net

The process of solving a structure using NMR involves analyzing chemical shifts, coupling constants, and through-space interactions. wordpress.comorganicchemistrydata.org In the case of calycanthaceous alkaloids, substantial effort using NMR techniques was required to establish the relative and absolute stereochemistry due to the subtle differences between possible structural isomers. caltech.edu The structures of novel synthetic derivatives of calycanthaceous alkaloids are routinely characterized by ¹H NMR and ¹³C NMR spectroscopy. researchgate.netresearchgate.net Furthermore, advanced NMR experiments like the Nuclear Overhauser Effect (NOE) are invaluable for determining the proximity of protons and thus the stereochemical arrangement in rigid molecular systems. wordpress.com

Table 3: NMR Spectroscopy in the Elucidation of this compound and Related Alkaloids

| Technique | Application | Key Information Obtained | Reference |

| ¹H and ¹³C NMR | Structure characterization of synthetic derivatives | Confirmation of the core structure and substituent positions | researchgate.netresearchgate.net |

| 1D and 2D NMR | Stereochemical determination of Elaeocarpus alkaloids | Elucidation of the 3D structure | researchgate.net |

| NMR Techniques | Unambiguous structure elucidation of calycanthaceous alkaloids | Establishment of relative and absolute stereochemistry | caltech.edu |

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. savemyexams.com It is also instrumental in deducing structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org

High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of newly synthesized or isolated compounds. csic.es In a veterinary forensic case, Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) was used for the rapid detection of alkaloids, including this compound, in autopsy specimens. nih.gov This initial screening was then confirmed and quantified using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS). nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of alkaloids, often in conjunction with LC (LC-MS). researchgate.net The fragmentation patterns observed in the MS/MS spectra provide valuable clues about the structure of the molecule. wikipedia.org The molecular ion peak [M+H]⁺ is typically observed, and its fragmentation can be studied to understand the connectivity of the molecule. nih.gov For instance, the mass spectrum of calycanthine, a closely related alkaloid, shows a prominent molecular ion peak and a characteristic fragmentation pattern. nih.gov

Table 4: Mass Spectrometry in this compound Research

| Technique | Application | Key Findings | Reference |

| DART-HRMS and LC-HRMS/MS | Detection and quantification of alkaloids in forensic samples | Confirmed the presence and quantified calycanthine in liver and rumen content. nih.gov | nih.gov |

| ESI-MS | Characterization of synthetic calycanthaceous alkaloid derivatives | Confirmation of molecular structures. researchgate.net | researchgate.net |

| LC-ESI-QTOF MS | Analysis of calycanthine | Provided MS/MS spectral data, showing precursor and product ions. nih.gov | nih.gov |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

The determination of a molecule's absolute configuration is a critical step in chemical analysis, particularly for complex natural products like this compound. mdpi.comresearchgate.net Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful, non-destructive methods for elucidating the three-dimensional arrangement of atoms in chiral molecules. researchgate.netnih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. mgcub.ac.in

In the study of this compound and related dimeric alkaloids, CD spectroscopy is particularly valuable. researchgate.net The absolute configuration of these molecules can often be established by comparing their CD spectra with those of structurally similar compounds whose stereochemistry is already known. For instance, the absolute configuration of calycanthine, a related alkaloid, was determined by analyzing its CD and absorption spectra. researchgate.net The method relies on a model where the excitation dipoles of the two non-coplanar aniline (B41778) chromophores present in the molecule couple, creating a helical charge displacement that dictates the optical activity. researchgate.net The observed Cotton effects in the CD spectrum are then correlated with theoretical predictions or known standards to assign the absolute configuration. researchgate.net

For this compound, which features two interconnected hexahydropyrroloindole subunits, this analysis allows for the assignment of (+) and (−) configurations. The process involves measuring the CD spectrum and analyzing the signs and positions of the Cotton effects, which are directly related to the stereochemical arrangement of the chromophores within the molecule. mdpi.comresearchgate.net While X-ray crystallography remains a definitive method, it requires the formation of high-quality single crystals, which can be challenging. mdpi.com Chiroptical methods, often combined with quantum chemical calculations, provide a reliable alternative for determining the absolute configuration directly in solution. mdpi.comrsc.org

Table 1: Application of Chiroptical Spectroscopy in this compound Research

| Technique | Principle | Application to this compound | Key Findings |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in positive or negative signals (Cotton effects). mdpi.com | Used to determine the absolute configuration of this compound's stereoisomers. The analysis often involves comparing the CD spectrum to that of related alkaloids like calycanthine. researchgate.net | The signs of the Cotton effects in the CD spectrum are correlated to the spatial arrangement of the aniline chromophores, allowing for the definitive assignment of the (+)- and (-)-folicanthine (B1258823) enantiomers. researchgate.net |

| Optical Rotatory Dispersion (ORD) | Measures the variation of a compound's specific rotation as a function of the wavelength of light. wikipedia.org It is closely related to CD through the Kronig-Kramers relations. wikipedia.org | Provides complementary data to CD for stereochemical assignment. The dispersion curve can be used to confirm the absolute configuration determined by other methods. mgcub.ac.in | The shape of the ORD curve (plain or Cotton effect curve) provides information about the stereochemistry and the electronic transitions of the molecule. |

Electrochemical Detection and Quantification Methods

Electrochemical methods offer a suite of sensitive, rapid, and cost-effective techniques for the analysis of electroactive compounds. transmittershop.comscielo.br Techniques such as voltammetry, including Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are used to study and quantify substances by measuring the current generated from their oxidation or reduction at an electrode surface. nih.govmdpi.com

This compound, with its tertiary amine groups and electron-rich indole moieties, is an electroactive molecule susceptible to oxidation. This property makes it a suitable candidate for analysis by electrochemical methods. While specific, detailed studies on the electrochemical detection of this compound are not widely documented, the principles of these techniques can be readily applied to its research.

Cyclic voltammetry, for example, could be employed to investigate the redox behavior of this compound. By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced which can reveal the oxidation potential of this compound and provide insights into the electron transfer kinetics. nih.gov This information is valuable for understanding its chemical reactivity.

For quantification, DPV or Square Wave Voltammetry (SWV) would be highly effective due to their enhanced sensitivity and ability to minimize background currents. mdpi.com In these methods, the current response is directly proportional to the concentration of the analyte, allowing for the development of quantitative assays. A sensor could be fabricated using a modified electrode, such as one incorporating nanomaterials, to enhance sensitivity and selectivity for this compound detection in various samples. nih.gov The development of such sensors would involve optimizing parameters like the pH of the supporting electrolyte and the material of the working electrode to achieve the best analytical performance, including a low limit of detection (LOD) and a wide linear response range. nih.goviapchem.org

Table 2: Potential Electrochemical Methods for this compound Analysis

| Technique | Principle | Potential Application to this compound | Information Yielded |

| Cyclic Voltammetry (CV) | The potential of a working electrode is scanned linearly versus time in a cyclical manner. The resulting current is plotted against the applied potential. nih.gov | Characterization of the redox properties of this compound. | Oxidation/reduction potentials, information on reaction reversibility and electron transfer mechanisms. |

| Differential Pulse Voltammetry (DPV) | Pulses of a specific amplitude are superimposed on a linear potential ramp, and the current is measured just before and at the end of each pulse. The difference in current is plotted against the potential. mdpi.com | Highly sensitive quantification of this compound in various matrices. | Quantitative data with low detection limits due to effective subtraction of background (capacitive) current. |

| Amperometry | A constant potential is applied to the working electrode, and the current is measured as a function of time. transmittershop.com | Real-time monitoring of this compound concentration, for example, in flow-injection analysis or as a detector for liquid chromatography. | Quantitative measurement of this compound concentration over time. |

Theoretical and Computational Studies of Folicanthine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. wikipedia.orgscispace.comresearchgate.net DFT is a computational method used to investigate the electronic properties of many-body systems, making it a workhorse for electronic structure calculations in chemistry and materials science. wikipedia.orgresearchgate.net These calculations can determine the distribution of electrons within the folicanthine molecule, which governs its chemical reactivity, stability, and spectroscopic properties. eurjchem.comorientjchem.org